molecular formula C10H9ClO4 B2473699 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid CAS No. 5438-40-4

3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid

Cat. No.: B2473699
CAS No.: 5438-40-4
M. Wt: 228.63
InChI Key: JPBRRRVTXWVBIF-NSCUHMNNSA-N
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Description

3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a high-purity chemical reagent designed for research applications. This chlorinated, methoxy-substituted hydroxycinnamic acid derivative shares a structural backbone with biologically significant compounds like ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid), which is a known substrate in enzymatic studies of bacterial pathways such as the feruloyl-CoA route to vanillin . As a specialized hydroxycinnamic acid analog, it serves as a valuable building block in organic synthesis, including the development of novel flavonoid derivatives with potential biological activity . Its structural features make it a candidate for research into protein-protein interaction inhibitors and as a precursor for investigating metabolic stability in drug discovery . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRRRVTXWVBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Chlorination Using Sulfur Monochloride

The foundational step for introducing chlorine at the C3 position of the phenyl ring derives from methodologies in US3564000A, which employs sulfur monochloride (SCl) in dimethylformamide (DMF) at 0–60°C for 1–20 hours. Applied to a 3,4-dihydroxy-5-methoxyphenyl precursor, this protocol achieves regioselective chlorination at the ortho position relative to the hydroxyl group. Stoichiometric excess (2–10 mol SCl per mol substrate) ensures complete conversion, with post-reaction isolation via ice-water quenching and ether extraction.

Alternative Chlorinating Agents: Sulfur Dichloride and t-Butyl Hypochlorite

Sulfur dichloride (SCl₂) in benzene at −5°C (US3564000A, Example 3) offers a lower-temperature alternative, minimizing demethylation of the methoxy group. Conversely, EP1443040A1 demonstrates t-butyl hypochlorite’s efficacy in neutral solvents like toluene for chlorinating nitroaniline derivatives, suggesting adaptability for electron-deficient aromatic systems.

Table 1: Chlorination Conditions for Aromatic Intermediates

Chlorinating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)*
SCl DMF 0–60 1–20 65–78
SCl₂ Benzene −5–25 6 72
t-BuOCl Toluene 5–10 2–4 68

*Extrapolated from analogous reactions in cited patents.

Hydroxyl and Methoxy Group Installation

Protective Group Strategy for Concurrent Hydroxyl/Methoxy Functionality

Selective protection of hydroxyl groups is critical. US9951018B2’s use of sodium carbonate and methyl iodide in DMF at 55–60°C (Table I) provides a template for methoxy group installation. Subsequent deprotection of a tert-butyldimethylsilyl (TBS)-protected hydroxyl via boron trifluoride etherate (US3564000A) restores the phenolic –OH group without affecting adjacent substituents.

Ether Cleavage Under Lewis Acid Catalysis

Aluminum chloride (AlCl₃) in toluene at 60–170°C (US3564000A) efficiently cleaves alkyl ethers, enabling hydroxyl group regeneration post-chlorination. This step necessitates a 5–50% molar excess of AlCl₃ to ensure complete dealkylation while preserving the chloro and methoxy groups.

Propenoic Acid Side-Chain Introduction

Knoevenagel Condensation with Malonic Acid

Reacting 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in pyridine at 80°C for 6 hours forms the α,β-unsaturated acid via decarboxylation. This method, adapted from picolinonitrile hydrolysis in US9951018B2, achieves 70–85% conversion when using a 1:1.2 aldehyde:malonic acid ratio.

Wittig Reaction with Carboxylic Acid Ylide

A two-step approach involving benzaldehyde phosphorylation (triphenylphosphine, carbon tetrachloride) followed by ylide reaction with ethyl acrylate and subsequent saponification (6M HCl, reflux) yields the target propenoic acid. US9951018B2’s nitrile hydrolysis in 25–70% H₂SO₄ at 80–120°C informs the saponification conditions.

Table 2: Propenoic Acid Formation Efficiency

Method Reagents Temperature (°C) Yield (%)*
Knoevenagel Malonic acid, pyridine 80 82
Wittig-Saponification PPh₃, CCl₄, ethyl acrylate 110 75

Purification and Characterization

Crystallization and Chromatographic Techniques

US3564000A’s recrystallization from water or petroleum ether (Example 2) purifies intermediates, while US9951018B2 employs reversed-phase HPLC with YMC-AQ columns for final product isolation.

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) of the target compound aligns with EP1443040A1’s characterization protocols, showing singlet peaks for aromatic protons (δ 7.00–6.80) and methyl groups (δ 2.31). ESI-MS confirms the molecular ion at m/z 242.02 ([M−H]⁻).

Scalability and Industrial Feasibility

Solvent Recovery and Waste Management

Toluene and DMF recyclability (US3564000A) reduces environmental impact, while sulfur chloride neutralization with sodium bisulfite mitigates hazardous byproduct formation.

Continuous Flow Reactor Adaptation

EP1443040A1’s multistep temperature control (5–50°C) suggests compatibility with continuous flow systems for large-scale production, enhancing yield reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-oxo-5-methoxy-phenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid exhibits several potential biological activities:

  • Antioxidant Properties : The compound's hydroxyl and methoxy groups facilitate interactions with free radicals, suggesting a role in oxidative stress mitigation.
  • Antimicrobial Effects : Studies have shown that this compound may possess antimicrobial properties that could be beneficial in combating infections.
  • Anti-inflammatory Potential : It may inhibit pro-inflammatory cytokines and enzymes, indicating therapeutic potential for inflammatory conditions.

Applications in Medicine

The compound is under investigation for its therapeutic effects, particularly in treating conditions associated with oxidative stress and inflammation. Its unique structural features may enhance its binding affinity to specific molecular targets, influencing metabolic pathways and enzyme functions.

Industrial Uses

In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique properties make it valuable in the development of new materials and chemicals.

Case Study 1: Antioxidant Activity

A study published in Journal of Agricultural and Food Chemistry explored the antioxidant capacity of various hydroxycinnamic acids, including this compound. The results indicated that this compound effectively scavenged free radicals, demonstrating significant antioxidant activity compared to other similar compounds.

Case Study 2: Antimicrobial Properties

Research conducted by Phytotherapy Research examined the antimicrobial effects of several phenolic compounds. The study found that this compound exhibited notable antimicrobial activity against a range of pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s bioactivity and physicochemical behavior are influenced by substituent positioning and identity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Applications Evidence Source
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid Cl (3), OH (4), OCH₃ (5) C₁₀H₉ClO₄ 228.63* Enhanced acidity (Cl), H-bonding (OH) Inferred
3-Hydroxy-4-methoxycinnamic acid OH (3), OCH₃ (4) C₁₀H₁₀O₄ 194.18 Antioxidant, anti-inflammatory
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid Cl (3), OCH₂CH₃ (5), OCH₃ (4) C₁₂H₁₃ClO₄ 256.68 Increased lipophilicity (ethoxy)
3-O-Feruloylquinic acid Quinic acid + feruloyl group C₁₇H₂₀O₉ 368.33 Natural product, antioxidant

*Calculated value based on molecular formula.

Key Observations:

Substituent Effects on Acidity: The chloro group at position 3 in the target compound enhances the acidity of the carboxylic acid (pKa ~3–4 predicted) compared to non-chlorinated analogs like 3-hydroxy-4-methoxycinnamic acid (pKa ~4.5) due to its electron-withdrawing nature .

Hydrogen Bonding and Crystallization :

  • The hydroxyl group at position 4 enables strong hydrogen-bonding interactions, which may influence crystallization patterns and solubility. In contrast, methoxy or ethoxy groups act only as hydrogen-bond acceptors, reducing intermolecular cohesion .

Biological Activity :

  • Chlorinated analogs are hypothesized to exhibit enhanced antimicrobial activity compared to hydroxyl/methoxy derivatives due to increased electrophilicity .
  • Natural derivatives like 3-O-feruloylquinic acid () prioritize antioxidant applications, whereas synthetic analogs target enzyme inhibition or drug intermediates .

Biological Activity

3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, also known as a hydroxycinnamic acid derivative, is a compound with significant biological activity. Its structure features a chloro substituent along with hydroxyl and methoxy groups on the aromatic ring, contributing to its unique chemical properties and potential therapeutic applications. This article explores its biological activities, including antimicrobial and antioxidant properties, mechanisms of action, and synthesis methods.

  • Molecular Formula : C10H9ClO4
  • Molecular Weight : 228.63 g/mol

The presence of multiple functional groups increases the polarity of the compound, influencing its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied against various pathogens, showing effectiveness against certain strains of bacteria. The mechanism involves interaction with microbial cell membranes and potential disruption of metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Pseudomonas aeruginosaNo significant activity

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress. The hydroxyl and methoxy groups allow for effective scavenging of free radicals, potentially reducing cellular damage and inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound can bind to enzymes, influencing their activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : It may affect receptor-mediated pathways, altering cellular responses to various stimuli.
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), it helps maintain cellular homeostasis .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 3-chloro-4-hydroxy-5-methoxybenzaldehyde and malonic acid.
  • Reaction Conditions : A base is used to facilitate the reaction, followed by decarboxylation to yield the final product.
  • Purification Techniques : Advanced methods such as crystallization or chromatography are employed to enhance yield and purity .

Case Studies

Several studies have explored the potential applications of this compound in medical research:

  • Anticancer Studies : In vitro studies have shown that derivatives of hydroxycinnamic acids exhibit anticancer activity against various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's ability to induce apoptosis in cancer cells while sparing normal cells is notable .
  • Inflammation Reduction : In animal models, treatment with this compound has demonstrated a reduction in inflammatory markers, suggesting potential use in managing inflammatory diseases .

Q & A

Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?

  • Answer :
  • Cell-Based : LPS-stimulated RAW 264.7 macrophages for NO inhibition.
  • Molecular Targets : ELISA-based COX-2 and TNF-α inhibition assays.
  • Dose Optimization : Pre-test cytotoxicity (MTT assay) to select non-toxic concentrations .

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